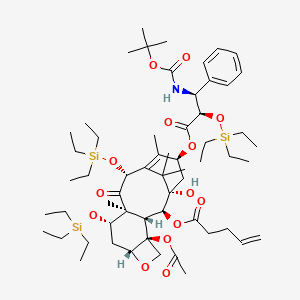![molecular formula C11H12N4O5 B13847506 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is a derivative of 2,3-pentanedione, which is a diketone. This compound is a dinitrophenylhydrazone (DNPH) derivative, often used in analytical chemistry to detect the presence of carbonyl compounds. It is particularly useful in the detection of 2,3-pentanedione in various samples, including tobacco smoke .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, 2,3-Pentanedione
Conditions: Acidic medium, controlled temperature, and pH
Major Products Formed
The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative, 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] .
Wissenschaftliche Forschungsanwendungen
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] has several applications in scientific research:
Analytical Chemistry: Used as a reagent to detect carbonyl compounds in various samples, including environmental and biological samples.
Synthetic Chemistry: Serves as an intermediate in the synthesis of other organic compounds, such as Ethyl 2-Cyano-3,3-diethylacrylate through Knoevenagel condensation.
Tobacco Smoke Analysis: Utilized to detect the presence of 2,3-pentanedione in tobacco smoke.
Wirkmechanismus
The mechanism of action of 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2,3-pentanedione, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Pentanedione 2-[(2,4-Dinitrophenyl)hydrazone]: Another dinitrophenylhydrazone derivative used for similar analytical purposes.
3-Pentanone: A precursor to 2,3-pentanedione, mainly used as a solvent and in the synthesis of vitamin E.
Uniqueness
2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is unique due to its specific application in detecting 2,3-pentanedione in various samples. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .
Eigenschaften
Molekularformel |
C11H12N4O5 |
|---|---|
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-9(7(2)16)12-13-10-5-4-8(14(17)18)6-11(10)15(19)20/h4-6,13H,3H2,1-2H3/b12-9- |
InChI-Schlüssel |
YPZRLCZNYHHBQT-XFXZXTDPSA-N |
Isomerische SMILES |
CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
Kanonische SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





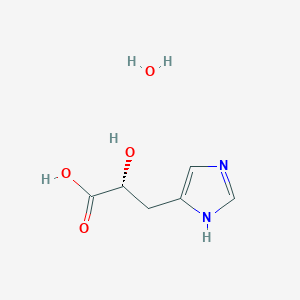
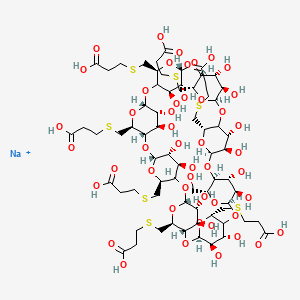
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
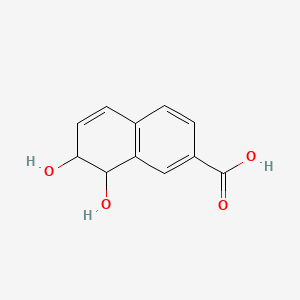
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
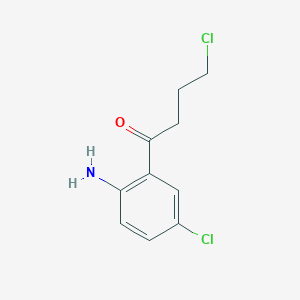
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
